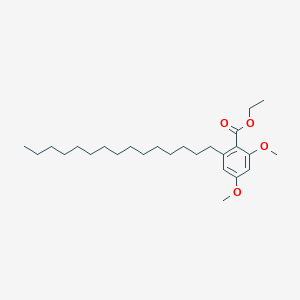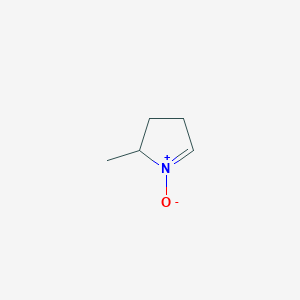![molecular formula C10H11NO4S B12545579 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid CAS No. 144153-17-3](/img/structure/B12545579.png)
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to an amino group, which is further connected to a phenylprop-2-enoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylidene acetones and ammonium thiocyanates.
Formation of Intermediates: The initial reaction involves the formation of intermediates through processes like ring closure, aromatization, and S-methylation.
Oxidation: The intermediates are then subjected to oxidation to introduce the methanesulfonyl group.
Final Product Formation: The final step involves the formation of the desired product by reacting the oxidized intermediates with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, methyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a reagent in chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and are studied for their biological activities.
Methanesulfonic Acid Derivatives: Compounds with methanesulfonyl groups exhibit similar chemical reactivity and are used in various applications.
Uniqueness
2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
144153-17-3 |
|---|---|
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
Clave InChI |
ROEVDLYSBRXVDC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


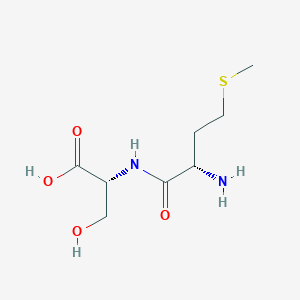
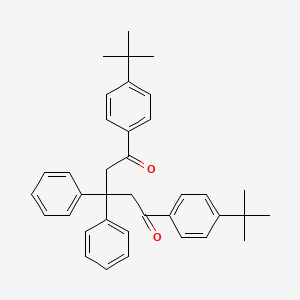
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
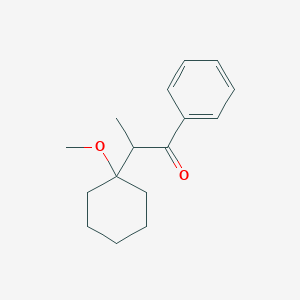
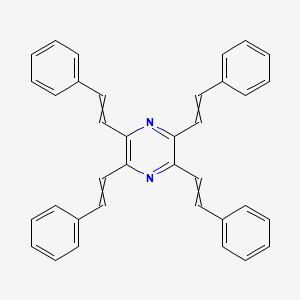


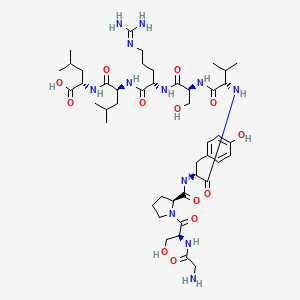
![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

